![molecular formula C13H8FNO2 B6375832 2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol CAS No. 1261963-63-6](/img/structure/B6375832.png)
2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol
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Overview
Description
2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol is an organic compound with the molecular formula C13H8FNO2 It is characterized by the presence of a cyano group, a fluoro substituent, and a hydroxy group on a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Cyano-4-(3-fluoro-4-oxophenyl)phenol.
Reduction: Formation of 2-Amino-4-(3-fluoro-4-hydroxyphenyl)phenol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano and fluoro groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-(3-chloro-4-hydroxyphenyl)phenol
- 2-Cyano-4-(3-bromo-4-hydroxyphenyl)phenol
- 2-Cyano-4-(3-methyl-4-hydroxyphenyl)phenol
Uniqueness
2-Cyano-4-(3-fluoro-4-hydroxyphenyl)phenol is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-11-6-9(2-4-13(11)17)8-1-3-12(16)10(5-8)7-15/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRZVBMMVSVUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684699 |
Source
|
Record name | 3'-Fluoro-4,4'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-63-6 |
Source
|
Record name | 3'-Fluoro-4,4'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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